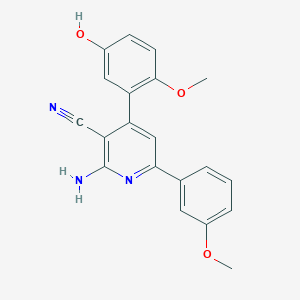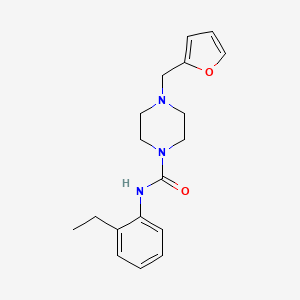![molecular formula C20H21F3N2O2 B5336426 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol is a chemical compound that is commonly known as TAK-659. It is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that is involved in the signaling pathways of B-cells, which play a crucial role in the immune system. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 is a selective and potent inhibitor of BTK, which is an enzyme that plays a crucial role in the signaling pathways of B-cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which is important for cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, TAK-659 has been shown to inhibit the activation of B-cells and reduce the levels of autoantibodies in autoimmune disorders. TAK-659 has also been shown to induce apoptosis and inhibit tumor growth in cancer models. However, the exact biochemical and physiological effects of TAK-659 may vary depending on the specific disease and cell type.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other signaling pathways. TAK-659 also has good pharmacokinetic properties, which allows for its efficient absorption and distribution in vivo. However, TAK-659 also has some limitations for lab experiments, including its potential toxicity and off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on TAK-659, including its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of TAK-659. The development of new analogs and derivatives of TAK-659 may also lead to the discovery of more potent and selective inhibitors of BTK. The combination of TAK-659 with other targeted therapies may also enhance its therapeutic efficacy and reduce the potential toxicity. Overall, the research on TAK-659 has great potential for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The detailed synthesis method has been described in various research articles and patents. One of the commonly used methods involves the reaction of 3-(2-aminoethyl)pyridine with 3-(trifluoromethyl)benzaldehyde to form an intermediate compound, which is then coupled with 3-piperidin-1-ylpropanoic acid to yield TAK-659. The purity and yield of the final product can be optimized by various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer, BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition by TAK-659 has been shown to induce apoptosis and inhibit tumor growth in preclinical models. TAK-659 has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus, where B-cells play a crucial role in the pathogenesis of the disease. TAK-659 has been shown to reduce the levels of autoantibodies and inhibit the activation of B-cells in preclinical models of autoimmune disorders.
Propriétés
IUPAC Name |
(3-hydroxypyridin-2-yl)-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-6-1-4-14(12-16)8-9-15-5-3-11-25(13-15)19(27)18-17(26)7-2-10-24-18/h1-2,4,6-7,10,12,15,26H,3,5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRUTGSAMRLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-3-phenylpropanamide](/img/structure/B5336350.png)

amino]methyl}-6,8-dimethylquinolin-2(1H)-one](/img/structure/B5336364.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5336370.png)
![2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5336397.png)
![6-[(diethylamino)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5336405.png)
![5-propyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5336411.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336416.png)

![N-[3-(2-methoxyphenoxy)propyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5336433.png)
